N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-propanamide
Overview
Description
N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an amino group, a methyl group, and a phenoxy group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-amino-2-methylphenol and 4-methylphenol.
Formation of Intermediate: The 3-amino-2-methylphenol is reacted with a suitable acylating agent, such as propanoyl chloride, under basic conditions to form an intermediate.
Coupling Reaction: The intermediate is then coupled with 4-methylphenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-propanamide: Similar structure but with a chlorine atom instead of a methyl group.
N-(3-Amino-2-methylphenyl)-2-(4-ethoxyphenoxy)-propanamide: Similar structure but with an ethoxy group instead of a methyl group.
Uniqueness
N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-propanamide is unique due to the presence of both an amino group and a phenoxy group, which allows for diverse chemical reactivity and potential biological activity. The specific arrangement of these functional groups can lead to distinct interactions with biological targets, making it a compound of interest in various research fields.
Biological Activity
N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-propanamide is a compound that has garnered attention due to its potential biological activities, particularly in therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 284.35 g/mol. The compound features an amine group, which can form hydrogen bonds with biological macromolecules, and a phenoxy group that participates in hydrophobic interactions. These functional groups contribute to its biological reactivity and interaction with various targets within biological systems.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Hydrogen Bonding : The amino group facilitates hydrogen bonding with proteins and nucleic acids, enhancing its affinity for biological macromolecules.
- Hydrophobic Interactions : The phenoxy group promotes hydrophobic interactions, which can influence the binding affinity and efficacy of the compound against various enzymes or receptors involved in disease processes.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
-
Antitumor Activity :
- Studies have shown that this compound can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, it has demonstrated cytotoxic effects against human mammary carcinoma cell lines such as MCF-7 and T47D .
- Molecular docking studies suggest that it interacts with key proteins involved in cancer progression, providing a basis for its potential use as an anticancer agent.
-
Proteomic Applications :
- The compound is utilized in proteomics research due to its ability to modulate protein interactions. Its unique structure allows it to serve as a tool for studying protein functions and pathways.
-
Neuropharmacological Effects :
- Preliminary investigations suggest potential anticonvulsant properties, indicating its relevance in neurological studies.
Synthesis Methods
Various synthetic routes have been proposed for the production of this compound. These methods emphasize the versatility of chemical synthesis in producing compounds with desired biological activities:
- Amide Formation : The primary method involves the reaction of 3-amino-2-methylphenol with 4-methylphenoxyacetic acid derivatives under acidic conditions to yield the target amide.
- Functional Group Modifications : Alterations in functional groups can lead to variations in biological activity, making it essential to explore different synthetic strategies for optimizing efficacy.
Table 1: Summary of Antitumor Activity Studies
Study Reference | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
MCF-7 | 0.5 | Induction of apoptosis | |
T47D | 0.8 | Cell cycle arrest | |
IGROV-1 | 0.6 | Inhibition of key signaling pathways |
Notable Research Findings
- A study highlighted that this compound significantly reduced tumor growth in xenograft models, indicating its potential for clinical applications .
- Another investigation focused on the compound's interaction with cytochrome P450 enzymes, suggesting that metabolic pathways could influence its pharmacokinetics and therapeutic efficacy .
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(4-methylphenoxy)propanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-7-9-14(10-8-11)21-13(3)17(20)19-16-6-4-5-15(18)12(16)2/h4-10,13H,18H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WONLKTTUQRQEDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=CC(=C2C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.